Lipophilicity (LogP) Comparison: 4-Ethoxy-N-propyl vs. N-Methyl and N-Ethyl Benzenesulfonamide Analogs
4-Ethoxy-N-propylbenzenesulfonamide exhibits a predicted ACD/LogP of 3.09, which is higher than the predicted values for shorter N-alkyl chain analogs such as the N-methyl or N-ethyl derivatives (estimated LogP ~2.2-2.6 based on typical methylene group contributions of ~0.5 units per carbon) . This increased lipophilicity correlates with enhanced membrane permeability and potentially improved oral bioavailability in drug discovery contexts. The longer propyl chain may also influence plasma protein binding and metabolic clearance rates relative to methyl or ethyl counterparts, though direct experimental data for this specific compound are limited.
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.09 |
| Comparator Or Baseline | N-methyl or N-ethyl benzenesulfonamide analogs (estimated LogP ~2.2-2.6) |
| Quantified Difference | ΔLogP ≈ 0.5-0.9 units |
| Conditions | ACD/Labs Percepta Platform, version 14.00 prediction |
Why This Matters
Higher LogP values indicate greater lipophilicity, which directly impacts membrane permeability and oral absorption, making the propyl analog more suitable for CNS or intracellular targets.
